Elexacaftor-d3
Description
Elexacaftor-d3 (deuterated at three hydrogen sites) is a stable isotope-labeled internal standard used in quantitative bioanalytical methods, particularly for monitoring elexacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. Its high isotopic purity (99.9%) and chemical purity (99.51%) ensure minimal interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of elexacaftor and its metabolites in biological matrices like plasma and dried blood spots (DBS) . This compound is synthesized and distributed by Toronto Research Chemicals (TRC), with applications in therapeutic drug monitoring (TDM) and pharmacokinetic studies for cystic fibrosis (CF) patients receiving combination therapies such as elexacaftor/tezacaftor/ivacaftor (ETI) .
Properties
Molecular Formula |
C26H34F3N7O4S |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
N-[3-methyl-1-(trideuteriomethyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7D3 |
InChI Key |
MVRHVFSOIWFBTE-JBFRPYDWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C(=N1)C)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)N4C[C@H](CC4(C)C)C |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elexacaftor-d3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the pyrazole and nicotinamide moieties.
Introduction of deuterium: Deuterium atoms are introduced through specific reactions, such as deuterium exchange or the use of deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Scaling up: Using larger reactors and more efficient purification techniques to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Elexacaftor-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Elexacaftor-d3 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of elexacaftor.
Metabolism: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new CFTR modulators and combination therapies.
Biological Studies: Understanding the biological effects and mechanisms of action of elexacaftor.
Mechanism of Action
Elexacaftor-d3, like elexacaftor, acts as a CFTR corrector. It works by:
Improving CFTR protein folding: Enhances the proper folding and trafficking of the CFTR protein to the cell surface.
Increasing CFTR function: Enhances the chloride ion transport function of the CFTR protein.
Molecular Targets: The primary target is the CFTR protein, specifically the F508del mutation, which is the most common mutation in cystic fibrosis patients.
Comparison with Similar Compounds
Purity and Source
Key Findings :
Analytical Performance in LC-MS/MS
- This compound : Validated for simultaneous quantification of elexacaftor and its metabolite elexacaftor-M23 in DBS and plasma. Achieved a run time of 6.5 minutes with baseline separation, demonstrating robustness in high-throughput clinical settings .
- Tezacaftor-d4: Used to quantify tezacaftor, tezacaftor-M1, and ivacaftor metabolites.
- Ivacaftor-d9 : Employed for ivacaftor and its carboxylate metabolite. Exhibits longer retention times compared to this compound but integrates seamlessly in multi-analyte panels .
Cost and Availability
| Compound | Price (1 mg) | Supplier |
|---|---|---|
| This compound | €1,041.00 | CymitQuimica |
| (rac-trans)-Bifenthrin-d5 | €291.00 | CymitQuimica |
Insights :
- This compound is significantly costlier than non-CFTR deuterated standards (e.g., bifenthrin-d5), reflecting its specialized role in precision medicine .
- No direct pricing data exists for tezacaftor-d4 or ivacaftor-d4, but their synthesis complexity likely places them in a similar high-cost bracket.
Multi-Analyte Panels
This compound enables simultaneous quantification of nine analytes, including parent drugs (elexacaftor, tezacaftor, ivacaftor) and metabolites (elexacaftor-M23, tezacaftor-M1), in a single LC-MS/MS run. This efficiency reduces sample volume requirements and operational costs .
Clinical Validation
- DBS Validation : this compound demonstrated <12% coefficient of variation (CV) in DBS assays, meeting European Medicines Agency (EMA) guidelines. Its stability at −20°C ensures reliable long-term storage .
- Plasma Validation: In plasma, this compound achieved <19% CV at the lower limit of quantification (LLOQ), outperforming non-deuterated analogs in sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
